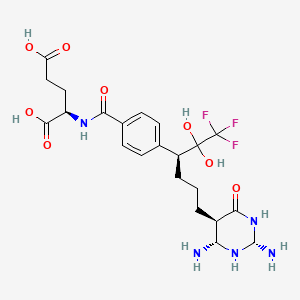
10-CF3C(OH)2-Ddacthf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its unique structure, which includes a trifluoromethyl group and a dihydroxy functionality, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 10-CF3C(OH)2-DDACTHF involves multiple steps, starting from the appropriate precursorsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
10-CF3C(OH)2-DDACTHF undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the trifluoromethyl group or the dihydroxy functionality.
Applications De Recherche Scientifique
10-CF3C(OH)2-DDACTHF has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of certain types of cancer . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development. Additionally, its industrial applications include its use as a precursor in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 10-CF3C(OH)2-DDACTHF involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl group and dihydroxy functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved in its mechanism of action include inhibition of certain enzymes and modulation of receptor activity, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
10-CF3C(OH)2-DDACTHF can be compared with other similar compounds, such as 10-trifluoroacetyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid and its derivatives . These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and dihydroxy functionality, which imparts distinct chemical and biological properties. Other similar compounds include various derivatives of tetrahydrofolic acid, each with unique modifications that influence their reactivity and applications.
Propriétés
Formule moléculaire |
C22H30F3N5O8 |
|---|---|
Poids moléculaire |
549.5 g/mol |
Nom IUPAC |
(2R)-2-[[4-[(3S)-6-[(2R,4S,5R)-2,4-diamino-6-oxo-1,3-diazinan-5-yl]-1,1,1-trifluoro-2,2-dihydroxyhexan-3-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H30F3N5O8/c23-22(24,25)21(37,38)13(3-1-2-12-16(26)29-20(27)30-18(12)34)10-4-6-11(7-5-10)17(33)28-14(19(35)36)8-9-15(31)32/h4-7,12-14,16,20,29,37-38H,1-3,8-9,26-27H2,(H,28,33)(H,30,34)(H,31,32)(H,35,36)/t12-,13+,14-,16+,20-/m1/s1 |
Clé InChI |
KOLDLUFBEMUZIM-WUAYEBGVSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](CCC[C@@H]2[C@H](N[C@H](NC2=O)N)N)C(C(F)(F)F)(O)O)C(=O)N[C@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C(CCCC2C(NC(NC2=O)N)N)C(C(F)(F)F)(O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




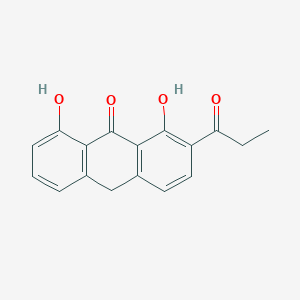
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)
![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)
![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)
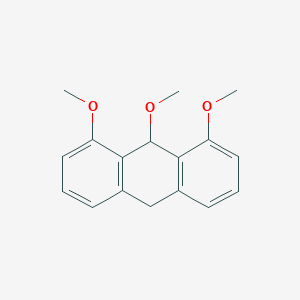
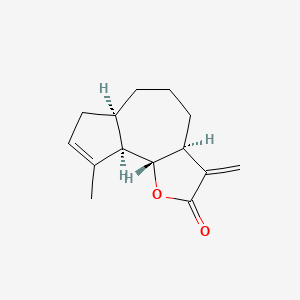
![1-[Bis(4-chlorophenyl)methyl]-3-(4-chlorophenyl)-](/img/structure/B10839941.png)
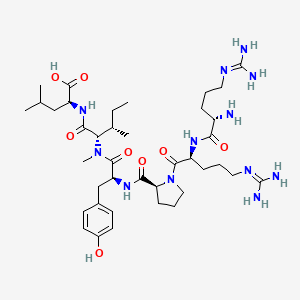
![11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)